1,1-Bis(4-hydroxyphenyl)cyclopentane

Overview

Description

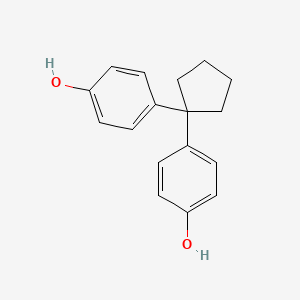

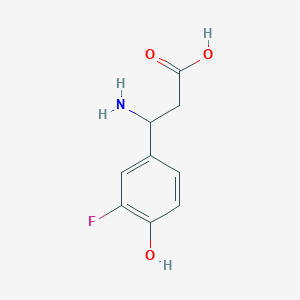

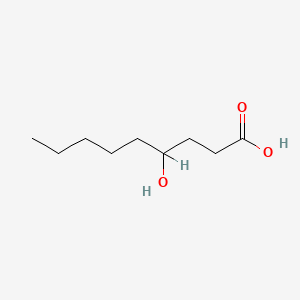

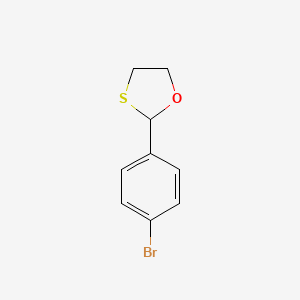

1,1-Bis(4-hydroxyphenyl)cyclopentane is a chemical compound with the molecular formula C17H18O2 . It is a derivative of cyclopentane, which is a cyclic hydrocarbon .

Synthesis Analysis

The synthesis of compounds similar to 1,1-Bis(4-hydroxyphenyl)cyclopentane has been reported in the literature. For instance, a series of copolyesters containing a cardo cyclohexane moiety in the main chain was synthesized from 1,1-bis (4-hydroxyphenyl)cyclohexane (BPZ) and bisphenol-A (BPA) with adipoyl chloride . Another study reported the synthesis of a diamine, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline (cyclopentyl diamine; CPDA), through a nucleophilic substitution of bisphenol CP, followed by a hydrogenation process .Molecular Structure Analysis

The molecular structure of 1,1-Bis(4-hydroxyphenyl)cyclopentane can be confirmed by various spectroscopic methods such as Fourier transform infrared (FTIR), 1H NMR and 13C NMR spectral analyses .Physical And Chemical Properties Analysis

1,1-Bis(4-hydroxyphenyl)cyclopentane has a molar mass of 254.32362 . The solubility and thermal stability of polymers synthesized from similar compounds are enhanced due to the introduction of a cardo cyclohexane ring into the polymer chain backbone .Scientific Research Applications

- Bisphenol CP is a crucial polymer intermediate synthesized from dicyclopentadiene (DCPD) , a byproduct of the C5 fraction in petrochemicals . Researchers have explored its use in creating novel polyimides with cyclopentyl (cardo) units in their backbone. These cardo-type polyimides exhibit comparable tensile properties, especially a large elongation (25.4%). Additionally, they demonstrate better solubility in organic solvents than other polyimides .

- Researchers have evaluated the gas separation properties of cardo-type polyimides containing cyclopentyl units. These materials exhibit promising performance in selectively separating gases, making them suitable for applications such as gas purification and separation processes .

- The development of bisphenol CP from DCPD highlights its utilization as a high-value product from a waste stream. By repurposing DCPD, researchers contribute to sustainable chemistry and reduce waste .

Polymer Chemistry and Materials Science

Gas Separation Membranes

Sustainable Chemistry and Waste Utilization

Future Directions

Research on similar compounds suggests potential future directions. For example, the introduction of flexible chains or bulky groups into polyesters can improve their solubility in organic solvents significantly without an unacceptable loss of thermal properties . This could open up new possibilities for the use of 1,1-Bis(4-hydroxyphenyl)cyclopentane in the synthesis of high-performance polymers.

properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)cyclopentyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-15-7-3-13(4-8-15)17(11-1-2-12-17)14-5-9-16(19)10-6-14/h3-10,18-19H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVCSFQRAXVPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229309 | |

| Record name | Phenol, 4,4'-cyclopentylidenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-hydroxyphenyl)cyclopentane | |

CAS RN |

788-57-8 | |

| Record name | 4,4′-Cyclopentylidenebis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=788-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-cyclopentylidenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59802 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-cyclopentylidenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)